molecular formula C15H12 B7822218 2-Methylanthracene CAS No. 26914-18-1

2-Methylanthracene

Cat. No.: B7822218
CAS No.: 26914-18-1
M. Wt: 192.25 g/mol
InChI Key: GYMFBYTZOGMSQJ-UHFFFAOYSA-N
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Description

2-Methylanthracene is an organic compound with the molecular formula C15H12. It is a derivative of anthracene, where a methyl group is attached to the second carbon of the anthracene ring system. This compound is known for its applications in organic synthesis and its presence in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylanthracene can be synthesized through several methods. One common approach involves the methylation of anthracene using methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is often obtained from anthracene oil, a byproduct of coal tar distillation. The specific fraction containing this compound is isolated through distillation and further purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Methylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylanthracene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a standard in photophysical studies.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Methylanthracene and its derivatives often involves interactions with cellular components such as DNA and proteins. These interactions can lead to various biological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. The specific pathways involved depend on the particular derivative and its target .

Comparison with Similar Compounds

  • 9-Methylanthracene
  • 9,10-Dimethylanthracene
  • 1-Methylanthracene

Comparison: 2-Methylanthracene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. For example, 9-Methylanthracene and 9,10-Dimethylanthracene have different substitution patterns, leading to variations in their photophysical properties and reactivity in chemical reactions .

Properties

IUPAC Name

2-methylanthracene
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InChI

InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3
Source PubChem
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InChI Key

GYMFBYTZOGMSQJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1
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Molecular Formula

C15H12
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DSSTOX Substance ID

DTXSID8060616
Record name 2-Methylanthracene
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Molecular Weight

192.25 g/mol
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Physical Description

Faintly yellow powder; [Sigma-Aldrich MSDS]
Record name 2-Methylanthracene
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Vapor Pressure

0.0000501 [mmHg]
Record name 2-Methylanthracene
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CAS No.

613-12-7, 26914-18-1
Record name 2-Methylanthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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